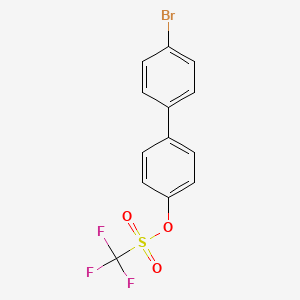

4'-Bromobiphenyl-4-yl triflate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

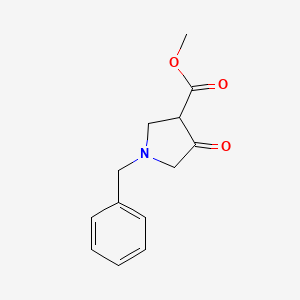

4'-Bromobiphenyl-4-yl triflate is a chemical compound that is part of a broader class of organic molecules used in various chemical reactions and syntheses. It is characterized by the presence of a bromine atom and a triflate group attached to a biphenyl structure. This compound is relevant in the field of organic chemistry due to its potential applications in the synthesis of pharmaceuticals, liquid crystal materials, and as an intermediate in various organic transformations .

Synthesis Analysis

The synthesis of related compounds often involves halogenation reactions, where a bromine atom is introduced into the biphenyl structure. For instance, 4-bromo-4'-hydroxybiphenyl, a related compound, can be synthesized from 4-hydroxybiphenyl by bromination after esterification to protect the hydroxyl group, with higher yields obtained using trifluoroacetic anhydride and bromine under the catalysis of ferric chloride . Similarly, 4'-bromobiphenyl-4-carboxylic acid can be synthesized from 4-bromodiphenyl through acetylation and a haloform reaction, with the process being cost-effective and yielding up to 95% .

Molecular Structure Analysis

The molecular structure of 4'-bromobiphenyl-4-yl triflate and related compounds is characterized by a biphenyl core with substituents that can influence the reactivity and physical properties of the molecule. For example, in the case of tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates, X-ray diffraction data revealed a distorted trigonal bipyramidal coordination with specific bond lengths and angles, which are crucial for understanding the reactivity and potential applications of these compounds .

Chemical Reactions Analysis

4'-Bromobiphenyl-4-yl triflate can undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions. For example, 4-bromophenyl triflate can react with phenylmagnesium bromide in the presence of a palladium catalyst to yield 4-bromobiphenyl selectively by replacing the triflate group . Additionally, the halocyclization reaction of 4-penten-1-ol mediated by bromonium triflates demonstrates the influence of substituents on the reaction mechanism, which is a two-step process involving the formation of a reactive intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-bromobiphenyl-4-yl triflate and related compounds are influenced by their molecular structure. For instance, the presence of a bromine atom can lead to the formation of long-lived molecular anions, as observed in the case of 4-bromobiphenyl, where electron attachment leads to the formation of Br- negative fragments and long-lived molecular negative ions . These properties are essential for understanding the behavior of these compounds in various environments and their stability during storage and use.

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Cross-Coupling Reactions

4'-Bromobiphenyl-4-yl triflate serves as a precursor in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. For instance, it has been applied in the synthesis of GABA analogs through palladium-catalyzed cross-coupling with anilinium hypophosphite, demonstrating its value in creating biologically significant compounds (Dumond & Montchamp, 2002).

Catalysis in Heterocycle Synthesis

The utility of metal triflates, including those derived from 4'-Bromobiphenyl-4-yl, in catalyzing the synthesis of heterocycles is well-documented. Ytterbium triflate, for example, has been highlighted for its efficiency and water tolerance as a catalyst in synthesizing various heterocycles, underscoring the importance of triflate derivatives in organic synthesis (Sakhuja et al., 2016).

Ligand-Dependent Selectivity in Cross-Coupling

The selectivity and efficiency of cross-coupling reactions can be significantly influenced by ligands, as demonstrated in the ligand-dependent Suzuki cross-coupling of bromopyrazolyl triflates. This specificity highlights the adaptability and utility of triflate derivatives in synthesizing poly-substituted pyrazole derivatives, showcasing the compound's role in fine-tuning reaction outcomes (Sakakibara, Itoh, & Fujii, 2019).

Material Science Applications

In the realm of materials science, 4'-Bromobiphenyl-4-yl triflate derivatives are instrumental in synthesizing intermediates for liquid crystal display materials, further emphasizing their significance beyond purely organic synthesis. The optimization of synthetic routes to such intermediates is crucial for developing advanced materials with specific properties (Guo-du, 2001).

Advanced Organic Synthesis Techniques

The synthesis of 4-bromo-4' hydroxybiphenyl, a key intermediate for liquid crystal display materials, exemplifies the strategic use of 4'-Bromobiphenyl-4-yl triflate in advanced organic synthesis. This application not only underscores the compound's versatility in facilitating crucial synthetic transformations but also its contribution to the development of materials with significant technological applications (Guo-du, 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

[4-(4-bromophenyl)phenyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3O3S/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-21(18,19)13(15,16)17/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSPTKXNKWTUFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571265 |

Source

|

| Record name | 4'-Bromo[1,1'-biphenyl]-4-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromobiphenyl-4-yl triflate | |

CAS RN |

198624-12-3 |

Source

|

| Record name | 4'-Bromo[1,1'-biphenyl]-4-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)